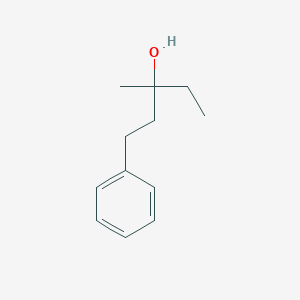

3-Methyl-1-phenyl-3-pentanol

Übersicht

Beschreibung

R411 ist eine Verbindung, die aufgrund ihrer Anwendungen in verschiedenen Bereichen, einschließlich Medizin und industriellen Prozessen, Aufmerksamkeit erregt hat. Es ist bekannt für seine Rolle als nicht-steroidales orales Medikament zur Behandlung von Asthma, wo es als dual wirkender kompetitiver Integrin-Antagonist fungiert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von R411 beinhaltet die Verwendung von Phenol und Guanidinisothiocyanat, ergänzt durch proprietäre Komponenten zur effektiven Probenaufbereitung und RNase-Inhibition . Der Prozess beinhaltet eine schnelle Probenlyse mit VeZol-Reagenz und Chloroformextraktion, gefolgt von Isopropanol-Fällung und Ethanolwäsche, um hochreine RNA zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird R411 unter Verwendung einer einphasigen Lösung aus Phenol und Guanidinisothiocyanat hergestellt. Der Produktionsprozess ist so konzipiert, dass eine hohe Ausbeute und Reinheit gewährleistet ist, wodurch er für verschiedene Anwendungen in molekularbiologischen Experimenten geeignet ist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of R411 involves the use of phenol and guanidine isothiocyanate, supplemented with proprietary components for effective sample disruption and RNase inhibition . The process includes rapid sample lysis with VeZol Reagent and chloroform extraction, followed by isopropanol precipitation and ethanol wash to obtain high-purity RNA .

Industrial Production Methods: In industrial settings, R411 is produced using a monophasic solution of phenol and guanidine isothiocyanate. The production process is designed to ensure high yield and purity, making it suitable for various applications in molecular biology experiments .

Analyse Chemischer Reaktionen

Arten von Reaktionen: R411 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für seine Funktionalität in verschiedenen Anwendungen.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit R411 verwendet werden, sind Chloroform, Isopropanol und Ethanol. Die Bedingungen umfassen typischerweise eine schnelle Probenlyse und Extraktionsprozesse, um die Integrität und Reinheit der Verbindung zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit R411 gebildet werden, umfassen hochwertige Gesamt-RNA, die direkt für verschiedene molekularbiologische Experimente wie RT-PCR, RT-qPCR, Northern Blot, Dot Blot, in vitro-Translation und Hochdurchsatzsequenzierung verwendet werden kann .

Wissenschaftliche Forschungsanwendungen

Fragrance Industry

One of the primary applications of 3-Methyl-1-phenyl-3-pentanol is in the fragrance industry. It belongs to the class of aryl alkyl alcohols, which are widely used as fragrance ingredients due to their pleasant olfactory properties.

- Toxicological Considerations : A review on the toxicology and dermatology of this compound indicates that it is generally regarded as safe when used in appropriate concentrations in cosmetic formulations .

Food Flavoring Agent

This compound is also utilized as a flavoring agent in food products. Its sweet and floral aroma makes it suitable for enhancing the sensory attributes of various food items.

- Regulatory Status : According to the Human Metabolome Database, it is classified as a food additive and is recognized for its flavoring properties .

Research and Development

Research studies have explored the synthesis and application of this compound in organic chemistry, particularly focusing on its production through Friedel-Crafts alkylation reactions and other synthetic pathways .

Case Study 1: Fragrance Formulation

A study published in PubMed reviewed various fragrance materials, including this compound, highlighting its role in enhancing scent profiles while maintaining safety standards for dermatological use . The findings suggest that this compound can be effectively incorporated into perfumes without adverse effects when used within recommended limits.

Case Study 2: Flavoring in Food Products

Research documented in food chemistry literature indicates that this compound can significantly improve the flavor profile of certain beverages and confections. Its application has been tested in various formulations, demonstrating its effectiveness as a natural flavor enhancer .

Wirkmechanismus

R411 exerts its effects by blocking the activation and recruitment of cells involved in respiratory inflammation. It functions as a dual-acting competitive integrin antagonist, preventing the binding of V-CAM1 to either alpha4beta1 or alpha4beta7 integrins . This mechanism is crucial for its role in treating asthma, as it helps reduce inflammation without being immunosuppressive .

Vergleich Mit ähnlichen Verbindungen

R411 ist einzigartig in seinen dual wirkenden kompetitiven Integrin-Antagonist-Eigenschaften, die es von anderen ähnlichen Verbindungen unterscheiden. Einige ähnliche Verbindungen umfassen andere Integrin-Antagonisten, aber die Fähigkeit von R411, sowohl alpha4beta1 als auch alpha4beta7-Integrine zu blockieren, macht es besonders effektiv bei der Reduzierung von Atemwegsentzündungen .

Liste ähnlicher Verbindungen:- Andere Integrin-Antagonisten

- Einzelne Integrin-Antagonisten (SIAs)

Die dual wirkende Natur von R411 bietet im Vergleich zu einzelnen Integrin-Antagonisten ein breiteres Wirkungsspektrum, was es zu einer wertvollen Verbindung in medizinischen und Forschungsanwendungen macht .

Biologische Aktivität

3-Methyl-1-phenyl-3-pentanol, a tertiary alcohol with the chemical formula , has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry. This compound is known for its role as a dual-acting competitive integrin antagonist, making it relevant in the treatment of conditions like asthma .

Chemical Structure and Properties

The structure of this compound features a phenyl group attached to a pentanol backbone, which contributes to its unique properties and biological activities. The compound is characterized by the following key physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 182.27 g/mol |

| Boiling Point | 112.00 to 112.50 °C @ 0.80 mm Hg |

| Solubility | Slightly soluble in water; soluble in ethanol |

| Flammability | Flammable liquid and vapor |

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. As a tertiary alcohol, it can undergo oxidation reactions, influencing enzyme activity and receptor function within cells . This interaction is crucial for its pharmacological effects, particularly in respiratory conditions.

Pharmacological Applications

Asthma Treatment

Research indicates that this compound functions as an effective non-steroidal oral medicine for asthma management. Its mechanism involves blocking specific integrins, which play a pivotal role in inflammatory responses associated with asthma .

Antifibrotic Properties

A study highlighted the compound's potential as an antifibrotic agent. In vitro experiments demonstrated that extracts containing this compound significantly inhibited the proliferation of hepatic stellate cells (HSC-LX2), which are crucial in liver fibrosis development. The inhibition rates observed were substantial, indicating its therapeutic promise .

Toxicological Profile

A toxicological review assessed the safety of this compound when used as a fragrance ingredient. Key findings include:

- Acute Toxicity : Low toxicity levels were reported upon exposure.

- Skin Irritation : Minimal irritation potential was noted.

- Genotoxicity : No significant genotoxic effects were observed in tested models .

Study on Antifibrotic Effects

In a comprehensive study evaluating various compounds from celery seed extracts, this compound was identified as one of the active components contributing to antifibrotic effects. The study utilized gas chromatography and mass spectrometry (GC-MS) to analyze the extracts and confirmed that this compound exhibited notable inhibition rates against HSC-LX2 cell proliferation .

Fragrance Material Review

A detailed review published in PubMed provided insights into the toxicological aspects of 1-phenyl-3-methyl-3-pentanol (closely related to this compound). The review summarized physical properties, acute toxicity, skin irritation, and sensitization data, emphasizing the importance of understanding the safety profile of such compounds in consumer products .

Eigenschaften

IUPAC Name |

3-methyl-1-phenylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJRTNBCFUOSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864266 | |

| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless, slightly viscous liquid; Warm, rose-like aroma | |

| Record name | 1-Phenyl-3-methyl-3-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

112.00 to 112.50 °C. @ 0.80 mm Hg | |

| Record name | 3-Methyl-1-phenyl-3-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-1-phenyl-3-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Phenyl-3-methyl-3-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.965 (20°) | |

| Record name | 1-Phenyl-3-methyl-3-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Mechanism of Action |

R411 prevents binding of V-CAM1 to either a4b1 or a4b7. | |

| Record name | R411 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10415-87-9 | |

| Record name | α-Ethyl-α-methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10415-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-phenyl-3-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010415879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylmethylethylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1-PHENYL-3-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PK0CX9TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-1-phenyl-3-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.